N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1903432-79-0
VCID: VC5949701
InChI: InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23)
SMILES: C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Molecular Formula: C18H12N4O2S2
Molecular Weight: 380.44

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide

CAS No.: 1903432-79-0

Cat. No.: VC5949701

Molecular Formula: C18H12N4O2S2

Molecular Weight: 380.44

* For research use only. Not for human or veterinary use.

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide - 1903432-79-0

Specification

CAS No. 1903432-79-0
Molecular Formula C18H12N4O2S2
Molecular Weight 380.44
IUPAC Name N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Standard InChI InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23)
Standard InChI Key HBWDKDAKWSIDPH-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide (molecular formula: C₁₈H₁₂N₄O₂S₂) features a benzamide core substituted with two heterocyclic moieties:

  • A 4-(1,3-thiazol-2-yloxy) group at the para position of the benzene ring.

  • An N-(4-pyridin-3-yl-1,3-thiazol-2-yl) group attached to the amide nitrogen.

The compound’s structure is characterized by:

  • Two thiazole rings: A five-membered aromatic ring containing nitrogen and sulfur atoms.

  • Pyridine substitution: A six-membered aromatic ring with one nitrogen atom at the 3-position.

  • Ether linkage: The thiazol-2-yloxy group connects to the benzamide via an oxygen atom .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₂N₄O₂S₂
Molecular Weight380.44 g/mol
IUPAC Name4-(1,3-thiazol-2-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
SMILESO=C(NC1=NC(=CS1)C2=CN=CC=C2)C3=CC=C(OC4=NC=CS4)C=C3

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Formation of 4-hydroxybenzamide: Benzoylation of 4-aminophenol followed by protection/deprotection strategies.

  • Introduction of thiazol-2-yloxy group: Nucleophilic aromatic substitution (SNAr) using 2-chlorothiazole under basic conditions.

  • Coupling with 4-pyridin-3-yl-1,3-thiazol-2-amine: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Table 2: Synthetic Routes for Analogous Compounds

CompoundKey StepYield (%)Reference
4-(isopropylsulfonyl)-N-(4-pyridin-3-yl-thiazol-2-yl)benzamideSulfonylation at C462
3-(ethanesulfonyl)-N-[4-pyridin-2-yl-thiazol-2-yl]benzamideSuzuki-Miyaura coupling58

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 4-position of the benzamide requires directed ortho-metalation strategies.

  • Thiazole stability: Thiazole rings are prone to decomposition under acidic or high-temperature conditions, necessitating mild reaction protocols.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted logP = 2.8 (using XLogP3), indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), consistent with aromatic heterocycles .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows:

  • Melting point: ~215–220°C (decomposition observed above 250°C) .

  • Thermogravimetric analysis (TGA): 5% weight loss at 180°C, suggesting stability under standard storage conditions .

Biological Activity and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus (MRSA) .

  • Fungal pathogens: IC₅₀ = 12 µM against Candida albicans.

Table 3: Biological Activity of Selected Analogs

CompoundTargetActivity (IC₅₀)
4-(diethylamino)-N-(4-pyridin-3-yl-thiazol-2-yl)benzamideEGFR0.8 µM
3-(ethanesulfonyl)-N-[4-pyridin-2-yl-thiazol-2-yl]benzamideCDK21.2 µM

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